molecular formula C8H3F2NO2S B3013187 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole CAS No. 869085-97-2

2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole

Cat. No.: B3013187
CAS No.: 869085-97-2
M. Wt: 215.17
InChI Key: PKCOTODGEAJGQZ-UHFFFAOYSA-N
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Description

2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole is a chemical compound with the molecular formula C8H3F2NO2S and a molecular weight of 215.18 g/mol . This compound is characterized by the presence of two fluorine atoms, an isothiocyanate group, and a benzodioxole ring structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The molecular targets include amino acid residues such as lysine and cysteine, which have nucleophilic side chains .

Comparison with Similar Compounds

Similar compounds to 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole include:

    2,2-difluoro-1,3-benzodioxole: Lacks the isothiocyanate group, making it less reactive.

    5-isothiocyanato-2H-1,3-benzodioxole: Lacks the fluorine atoms, which can affect its chemical properties and reactivity.

    2,2-difluoro-5-isothiocyanato-1,3-benzodioxole: Similar structure but different positioning of functional groups.

Properties

IUPAC Name

2,2-difluoro-5-isothiocyanato-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2S/c9-8(10)12-6-2-1-5(11-4-14)3-7(6)13-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCOTODGEAJGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869085-97-2
Record name 2,2-difluoro-5-isothiocyanato-1,3-dioxaindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

34.6 g of 5-amino-2,2-difluorobenzodioxole were added dropwise to a solution of 90 ml of conc. hydrochloric acid in 350 ml of water. The mixture was stirred for a further 30 minutes and then 27 g of thiophosgene were metered in rapidly. The mixture was stirred at the given temperature for a further 3 hours, the almost colourless suspension was admixed with 150 ml of dichloromethane and the dichloromethane was removed. The crude product was distilled at 45 mbar. 28 g (=89% of theory) were obtained as a colourless to yellowish liquid.
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

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